
Walrycin B
概要
説明
ワルリシン B は、グラム陽性菌の必須の WalR 応答調節因子を特異的に標的とする、新規な抗菌化合物です。 これはトキソフラビンと類似しており、枯草菌および黄色ブドウ球菌などの細菌に対して強力な活性を示しています 。 ワルリシン B はまた、SARS-CoV-2 3CL プロテアーゼに対する阻害効果でも知られており、抗ウイルス研究の興味深い化合物となっています .
準備方法
合成経路および反応条件
ワルリシン B の合成には、ピリミド [5,4-e] [1,2,4] トリアジン -5,7-ジオンコア構造の形成が伴います。主な手順には次のものがあります。
ピリミジン環の形成: これは通常、酸性または塩基性条件下で、適切なアミンとカルボニル化合物を縮合させることで達成されます。
トリフルオロメチル基の導入: この手順では、トリフルオロメチルヨージドやトリフルオロメチルスルホネートなどのトリフルオロメチル化剤を使用します。
最終的な環化: 最終的な手順は、環化してトリアジン環を形成することであり、これは加熱または環化剤を使用して達成できます.
工業生産方法
ワルリシン B の工業生産には、収率と純度を最大にするために合成経路の最適化が伴う可能性があります。 これには、最も効率的な反応条件と触媒を特定するために、ハイスループットスクリーニング方法を使用することが含まれます .
化学反応の分析
反応の種類
ワルリシン B は、次のものを含むいくつかの種類の化学反応を起こします。
酸化: これは、さまざまな酸化誘導体を形成するために酸化することができます。
還元: 還元反応は、分子上の官能基を変更することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや三酸化クロムなど。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
置換試薬: ハロゲンやアルキル化剤など.
主な製品
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノンの形成につながる可能性があり、一方還元はアルコールまたはアミンを生成する可能性があります .
科学研究の応用
ワルリシン B は、次のものを含む、幅広い科学研究の応用を持っています。
抗菌研究:
抗ウイルス研究: SARS-CoV-2 3CL プロテアーゼに対する阻害効果により、抗ウイルス薬開発の候補となっています.
細胞壁代謝研究: これは、細菌における細胞壁代謝と細胞分裂の調節を理解するのに役立ちます.
科学的研究の応用
Walrycin B is a chemical compound with noted antibacterial and anticancer properties . Research indicates that it interacts with multiple biological targets, including WalR response regulators in bacteria, separase in human cells, and viral proteases .
Antibacterial Applications
This compound has demonstrated antibacterial activity against Bacillus subtilis and Staphylococcus aureus . It functions as an inhibitor of the WalR response regulator, which is involved in various crucial bacterial activities . Specifically, studies have shown that walrycins affect the expression of WalR regulon genes, leading to bactericidal effects, such as the formation of elongated, aseptate filaments in B. subtilis and large aggregates in S. aureus .
Walrycin A, a related compound, has been identified as an activator of the human pregnane X receptor (PXR), which regulates the expression of genes involved in the metabolism and excretion of harmful chemicals . Studies indicate that walrycin A can activate PXR as effectively as rifampicin, a reference PXR agonist, and may synergistically impact human hepatoma cell viability when combined with rifampicin .
Anticancer Applications
This compound functions as a separase inhibitor with anticancer properties . Separase, a cysteine protease, is critical for chromosome segregation during cell division . this compound and its analogs can induce cell cycle arrest at the M phase, activate apoptosis, and cause cell death in mitosis .
In a study using a mouse xenograft model, this compound showed significant antitumor efficacy with minimal side effects, highlighting its therapeutic potential for cancer treatment . It has been found to bind to the active site of separase, competing with substrates for binding .
Antiviral Applications
This compound has been identified as an inhibitor of SARS-CoV-2 3CL protease (Mpro), an essential enzyme for viral replication . In enzyme assays, this compound exhibited an IC50 value of 0.26 μM, indicating potent inhibitory activity . Cell-based studies have demonstrated that this compound can rescue cells from SARS-CoV-2-induced cytopathic effects, although it also showed some toxicity at higher concentrations .
However, this compound has also been shown to destabilize the PLpro-NAB protein in the presence of dithiothreitol (DTT), suggesting redox-sensitivity . Further research indicates that this compound can modify the catalytic cysteine of PLpro in the presence of DTT, leading to oxidation .
Data Tables
Table 1: Antibacterial Activity of this compound
Organism | Effect | Reference |
---|---|---|
Bacillus subtilis | Inhibits WalR activity, induces filament formation | |
Staphylococcus aureus | Inhibits WalR activity, induces aggregate formation |
Table 2: Anticancer Activity of this compound
Target | Effect | Reference |
---|---|---|
Separase | Inhibitor; binds to active site | |
Cell Cycle | Arrests at M phase | |
Apoptosis | Activates apoptosis | |
Tumors | Exhibits antitumor efficacy in mouse xenograft model |
Table 3: Antiviral Activity of this compound
Target | IC50 (μM) | Effect | Reference |
---|---|---|---|
SARS-CoV-2 3CLpro | 0.26 | Inhibits enzyme activity | |
SARS-CoV-2 CPE | 3.55 | Rescues cells from cytopathic effects (51.43% efficacy) |
Case Study 1: this compound as a Separase Inhibitor in Cancer Therapy
This compound was identified through high-throughput screening as a potent inhibitor of human separase . The compound binds to the active site of separase, preventing it from cleaving the kleisin subunit of cohesin, which is essential for chromosome segregation . In a mouse xenograft model, this compound demonstrated significant antitumor efficacy with minimal side effects .
Case Study 2: this compound Targeting SARS-CoV-2 Protease
作用機序
ワルリシン B は、細菌の生存に不可欠な WalR 応答調節因子を阻害することによって効果を発揮します。この阻害は、WalK / WalR 二成分シグナル伝達システムを破壊し、WalR レギュロン遺伝子の発現の変化につながります。 これは、枯草菌では長い無隔壁フィラメントの形成、黄色ブドウ球菌では大きな凝集体の形成など、WalK / WalR システムを枯渇させた細胞に一致する表現型をもたらします 。 さらに、ワルリシン B は、ウイルス複製に不可欠な SARS-CoV-2 3CL プロテアーゼを阻害します .
類似化合物の比較
ワルリシン B は、その抗菌と抗ウイルスの二重の活性のためにユニークです。類似の化合物には次のものがあります。
ワルリシン A: WalR 応答調節因子の別の阻害剤ですが、構造的特徴が異なります.
トキソフラビン: Burkholderia glumae からの植物毒素で、ワルリシン B と構造的に類似しています.
他の 3CL プロテアーゼ阻害剤: SARS-CoV-2 3CL プロテアーゼを阻害する化合物ですが、抗菌活性はない場合があります.
ワルリシン B は、細菌とウイルスの両方の標的に対して強力な活性を示すため、研究と潜在的な治療用途にとって貴重な化合物となっています .
類似化合物との比較
Walrycin B is unique due to its dual antibacterial and antiviral activities. Similar compounds include:
Walrycin A: Another inhibitor of the WalR response regulator, but with different structural features.
Toxoflavin: A phytotoxin from Burkholderia glumae, which shares structural similarities with this compound.
Other 3CL protease inhibitors: Compounds that inhibit the SARS-CoV-2 3CL protease, but may not have antibacterial activity.
This compound stands out due to its potent activity against both bacterial and viral targets, making it a valuable compound for research and potential therapeutic applications .
生物活性
Walrycin B, a compound derived from the phytotoxin toxoflavin produced by Burkholderia glumae, has gained attention for its diverse biological activities, particularly its antibacterial and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
This compound is chemically characterized as 1,6-dimethyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione. Its mechanism of action primarily involves the inhibition of the WalR response regulator in Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. By targeting the WalK/WalR two-component signal transduction system, this compound disrupts bacterial cell viability and induces phenotypic changes including filamentation and aggregation in these organisms .
Antibacterial Activity
This compound has demonstrated significant antibacterial activity against various strains of bacteria. The compound's ability to inhibit the WalR system is crucial for its bactericidal effects. In studies, it was shown to cause long aseptate filaments in B. subtilis and large aggregates in S. aureus, indicating a strong disruption of normal cellular processes .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Bacillus subtilis | 0.5 μg/mL | Inhibition of WalR response regulator |
Staphylococcus aureus | 0.25 μg/mL | Induction of filamentation and aggregation |
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. It has been identified as a potent inhibitor of the viral 3CL protease (Mpro), with an IC50 value of 0.26 μM, making it one of the most effective compounds in this category . The compound was shown to rescue cells from cytopathic effects induced by SARS-CoV-2 with an efficacy rate of approximately 51.43% .
Table 2: Antiviral Activity Metrics for this compound
Compound Name | IC50 (μM) | Max Response (%) | EC50 (μM) | Efficacy (%) | CC50 (μM) | Cytotoxicity (%) |
---|---|---|---|---|---|---|
This compound | 0.26 | 86.6 | 3.55 | 51.43 | 4.25 | 99.67 |
Case Studies and Research Findings
- Antibacterial Efficacy : In a study focusing on the antibacterial properties of this compound, it was found that the compound effectively inhibited growth in methicillin-resistant strains, demonstrating its potential as a therapeutic agent in treating resistant bacterial infections .
- Antiviral Screening : A high-throughput screening identified this compound among several compounds that inhibited SARS-CoV-2 replication by targeting its main protease . The study emphasized its potential for further development as an antiviral drug.
- Cell Cycle Arrest : Research indicated that this compound acts as a separase inhibitor, causing cell cycle arrest at the M phase in cancer cells, which suggests its potential application in cancer therapy .
特性
IUPAC Name |
1,6-dimethyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2/c1-21-12(23)9-11(19-13(21)24)22(2)20-10(18-9)7-3-5-8(6-4-7)14(15,16)17/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVMPTWWKLKLPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。